N-(2,2-dichloroethenyl)acetamide

Description

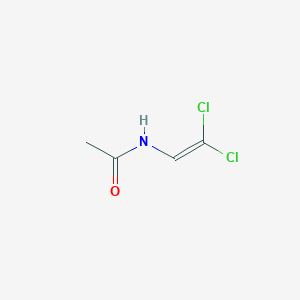

N-(2,2-Dichloroethenyl)acetamide (IUPAC name: acetamide, N-(2,2-dichloroethenyl)-) is a chloroacetamide derivative characterized by a dichloroethenyl group attached to the nitrogen atom of the acetamide backbone. Its molecular formula is C₄H₅Cl₂NO, with a molecular weight of 170.00 g/mol.

Structurally, the compound features a planar amide group (N–CO–CH₃) and a dichloro-substituted ethenyl moiety, which may influence its reactivity, stability, and intermolecular interactions. The dichloroethenyl group introduces steric and electronic effects that differentiate it from other chloroacetamides.

Properties

IUPAC Name |

N-(2,2-dichloroethenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5Cl2NO/c1-3(8)7-2-4(5)6/h2H,1H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMLVNIAMNAGQAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC=C(Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34243-54-4 | |

| Record name | N-(2,2-dichloroethenyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(2,2-dichloroethenyl)acetamide can be synthesized through several methods. One common synthetic route involves the reaction of 2,2-dichloroethenylamine with acetic anhydride under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound often involves large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction conditions, leading to high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2,2-dichloroethenyl)acetamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into simpler amides.

Substitution: It can undergo nucleophilic substitution reactions, where the dichloroethenyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like sodium hydroxide (NaOH) and ammonia (NH3) are commonly employed.

Major Products Formed

Oxidation: Formation of dichloroacetic acid derivatives.

Reduction: Formation of simpler amides and alcohols.

Substitution: Formation of substituted acetamides.

Scientific Research Applications

N-(2,2-dichloroethenyl)acetamide has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.

Biology: Studied for its potential effects on biological systems and its interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,2-dichloroethenyl)acetamide involves its interaction with specific molecular targets. It can bind to enzymes and proteins, altering their activity and leading to various biochemical effects. The pathways involved in its action are complex and depend on the specific context of its use .

Comparison with Similar Compounds

Dichloroacetamides with Aryl Substituents

Example : N-(2,4,6-Trichlorophenyl)-2,2-dichloroacetamide (TMPDCA)

- Structure : Features a 2,4,6-trimethylphenyl group instead of the dichloroethenyl group.

- Crystallography : TMPDCA crystallizes with two molecules in the asymmetric unit, exhibiting distinct hydrogen-bonding patterns compared to N-(2,2-dichloroethenyl)acetamide. The mean plane of the aryl ring is twisted relative to the amide group, influencing packing stability .

- Key Differences :

- Substituent Effects : The trichlorophenyl group enhances steric bulk, reducing rotational freedom compared to the dichloroethenyl group.

- Bond Parameters : C–Cl bond lengths in TMPDCA (1.73–1.76 Å) are consistent with typical chloroacetamides, whereas the dichloroethenyl group in this compound may exhibit shorter C=C bonds due to electron withdrawal.

Chloroacetamide Herbicides

Examples : Acetochlor, Alachlor, Butachlor, Metolachlor

- Structure : These herbicides share a 2-chloro-N-alkyl/arylacetamide core but include ethoxymethyl or methoxymethyl substituents (e.g., acetochlor: 2-chloro-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)acetamide) .

- Biological Activity: Metabolism: Metabolized in liver microsomes to intermediates like CMEPA (2-chloro-N-(2-methyl-6-ethylphenyl)acetamide), which are further oxidized to carcinogenic dialkylbenzoquinone imines. Species-Specific Toxicity: Rat liver microsomes metabolize these compounds more efficiently than human microsomes (e.g., acetochlor metabolism rate: 0.065 nmol/min/mg in rats vs. 0.023 nmol/min/mg in humans) .

- Key Differences: Functional Groups: Herbicides include alkoxyalkyl chains, enhancing lipophilicity and environmental persistence compared to this compound.

Dichloroacetamides with Aliphatic Substituents

Example : N,N-Diallyl-2,2-dichloroacetamide (Dichlormid)

- Structure : Contains two allyl groups attached to the amide nitrogen.

- Applications : Used as a herbicide safener to protect crops from herbicide toxicity .

- Synthesis : Produced via amide formation between dichloroacetyl chloride and diallylamine .

- Key Differences: Reactivity: The allyl groups in Dichlormid participate in conjugation reactions, unlike the dichloroethenyl group in this compound.

Structural Analogs with Varied Halogenation

Example : 2-Chloro-N-[2,2,2-trichloro-1-(naphth-1-yl)ethyl]acetamide (2e)

- Structure : Incorporates a trichloroethyl group and a naphthyl substituent.

- Synthesis : Prepared via C-amidoalkylation, with IR and NMR confirming C=O (1680 cm⁻¹) and NH (3300 cm⁻¹) stretches .

- Key Differences :

- Electron-Withdrawing Effects : The trichloroethyl group increases electrophilicity at the amide carbonyl, enhancing reactivity toward nucleophiles.

- Aromatic Interactions : The naphthyl group enables π-stacking, absent in this compound.

Data Tables

Table 1: Structural and Metabolic Comparison of Selected Chloroacetamides

Table 2: Crystallographic Parameters of Dichloroacetamides

Research Findings and Implications

- Structural Flexibility : this compound’s dichloroethenyl group likely reduces rotational freedom compared to aryl-substituted analogs, impacting its conformational stability .

- Toxicity Pathways: Unlike chloroacetamide herbicides, the target compound lacks documented metabolic activation to carcinogenic intermediates, suggesting a safer profile .

- Synthetic Utility : The dichloroethenyl group may serve as a precursor for further functionalization, though its discontinued status limits current applications .

Biological Activity

N-(2,2-Dichloroethenyl)acetamide is a compound of considerable interest in the fields of biochemistry and pharmacology due to its diverse biological activities. This article provides an overview of its biochemical properties, cellular effects, molecular mechanisms, and potential therapeutic applications based on recent research findings.

This compound has been investigated for its antimicrobial and antifungal properties. It exhibits significant inhibition of acetylcholinesterase , an enzyme crucial for neurotransmission, which suggests potential neurotoxic effects due to disrupted cholinergic signaling pathways.

| Property | Description |

|---|---|

| Antimicrobial Activity | Effective against various bacterial strains |

| Antifungal Activity | Exhibits antifungal properties against specific fungi |

| Enzyme Inhibition | Inhibits acetylcholinesterase, affecting neurotransmission |

2. Cellular Effects

The compound's effects on cellular functions are profound. By altering cell signaling pathways, it influences gene expression and cellular metabolism. The inhibition of acetylcholinesterase can lead to neurotoxic symptoms, including muscle spasms and paralysis due to overstimulation of cholinergic receptors.

Case Study: Neurotoxic Effects

A study highlighted the neurotoxic effects of this compound in rodent models. The compound was administered at varying doses, revealing dose-dependent neurotoxic symptoms characterized by tremors and paralysis.

3. Molecular Mechanism

This compound primarily acts by binding to the active site of acetylcholinesterase. This binding prevents the hydrolysis of acetylcholine, resulting in elevated levels of this neurotransmitter at synaptic junctions. The overstimulation of cholinergic receptors leads to various physiological effects including increased muscle contractions and potential respiratory failure.

4. Anticancer Activity

Recent studies have indicated that this compound may possess anticancer properties. Derivatives of this compound have shown promise as tubulin inhibitors , disrupting microtubule dynamics and inducing cell cycle arrest in cancer cells.

Table 2: Anticancer Activity Data

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| HeLa | 0.36 | Tubulin polymerization inhibition |

| MCF-7 | 0.86 | Induction of cell cycle arrest |

5. Potential Therapeutic Applications

Given its diverse biological activities, this compound has potential applications in medicinal chemistry and pharmacology. Its role as an acetylcholinesterase inhibitor suggests possible uses in treating conditions like Alzheimer's disease or other cholinergic dysfunctions. Moreover, its anticancer properties warrant further investigation for potential use in cancer therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.